TIPA-Stearate

Description

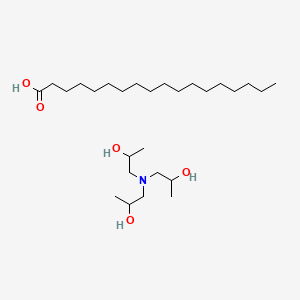

TIPA-Stearate (Triisopropanolamine Stearate) is a chemical compound commonly used in cosmetic formulations as an emulsifier, thickener, or stabilizer. Its structure consists of stearic acid (a saturated fatty acid) esterified with triisopropanolamine (TIPA). Key identifiers include:

- CAS Number: 10042-67-8

- Molecular Formula: Likely $ \text{C}{21}\text{H}{45}\text{NO}3 $ (estimated based on stearic acid $ \text{C}{18}\text{H}{36}\text{O}2 $ and TIPA $ \text{C}3\text{H}9\text{NO}_3 $).

- Applications: Found in skincare products, hair conditioners, and industrial lubricants due to its amphiphilic properties.

Limited direct safety or performance data on this compound are available in the provided evidence. However, its structural analogs and related stearate derivatives have been studied extensively.

Properties

CAS No. |

10042-67-8 |

|---|---|

Molecular Formula |

C27H57NO5 |

Molecular Weight |

475.7 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-17H2,1H3,(H,19,20);7-9,11-13H,4-6H2,1-3H3 |

InChI Key |

PJXWYLSAKUNJSC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |

Other CAS No. |

10042-67-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] typically involves the reaction of octadecanoic acid with 1,1’,1’'-nitrilotris[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux temperature and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] undergoes various chemical reactions, including:

Esterification: The compound can undergo further esterification reactions with other carboxylic acids or alcohols.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].

Oxidation: The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, organic solvents like toluene or dichloromethane, and elevated temperatures.

Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

Esterification: Various esters depending on the reactants used.

Hydrolysis: Octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].

Oxidation: Corresponding ketones or aldehydes from the oxidation of hydroxyl groups.

Scientific Research Applications

Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s emulsifying properties also play a role in its mechanism of action, facilitating the formation of stable emulsions in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of TIPA-Stearate with structurally or functionally related compounds, including Stearamide DIBA-Stearate , TIPA-Laureth Sulfate , and Stearamide DEA/MEA .

Functional Differences

- Surfactant Behavior: this compound and TIPA-Laureth Sulfate differ in polarity. The sulfate group in TIPA-Laureth Sulfate enhances water solubility, making it suitable for cleansing products, whereas this compound’s ester linkage prioritizes emulsification . Stearamide DEA/MEA are non-ionic surfactants with higher foam stability but carry regulatory restrictions due to nitrosamine risks .

Structural Analysis

- Polar Head Groups: this compound’s triisopropanolamine group provides a bulkier polar head compared to the monoethanolamine (MEA) or diethanolamine (DEA) groups in Stearamide MEA/DEA. This impacts solubility and interaction with other ingredients.

- Hydrophobic Tail :

- All compounds share an 18-carbon stearate chain, ensuring similar lipid-binding capacities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.